molecular formula C6H12O4 B154547 Methyl 3,3-dimethoxypropionate CAS No. 7424-91-1

Methyl 3,3-dimethoxypropionate

Cat. No. B154547
CAS RN: 7424-91-1
M. Wt: 148.16 g/mol
InChI Key: SMCVPMKCDDNUCQ-UHFFFAOYSA-N
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Description

Methyl 3,3-dimethoxypropionate is a chemical compound that has been synthesized and studied for its potential applications in various fields, including pharmaceuticals, functionalized polymers, and adhesives. It contains a protected aldehyde functional group, an ester functional group, and an activated methylene function, which makes it a valuable industrial fine chemical .

Synthesis Analysis

The synthesis of methyl 3,3-dimethoxypropionate has been achieved through different methods. One approach involves the oxidation of acrylic acid by oxygen in methanol using a PdCl2/CuCl2 catalyst, which resulted in a high conversion rate and selectivity for methyl 3,3-dimethoxypropionate . Another method is a green approach that also utilizes palladium-catalyzed oxidation of methylacrylate in methanol with oxygen as the oxidant. This method has been successfully scaled up to a 2 L scale, yielding the product with high purity .

Molecular Structure Analysis

While the molecular structure of methyl 3,3-dimethoxypropionate itself is not directly discussed in the provided papers, related compounds have been analyzed. For instance, the crystal structure of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, synthesized from a related methyl acrylate compound, was determined by single crystal X-ray analysis, revealing a slightly distorted square-planar arrangement of the central four-membered ring .

Chemical Reactions Analysis

Methyl 3,3-dimethoxypropionate can be generated from precursors such as dimethyl 3,3'-dithiopropionate, which in a basic medium generates methyl acrylate that serves in situ as a source of the propionate moiety. This intermediate can then be used for the alkylation of indoles and other nitrogen heterocycles . The compound's reactivity and the presence of functional groups make it suitable for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 3,3-dimethoxypropionate are inferred from its synthesis and applications. The high selectivity and yield achieved during its synthesis suggest that it is stable under the reaction conditions used. The presence of ester and aldehyde functional groups indicates that it would have typical reactions associated with these groups, such as esterification and oxidation . The compound's stability and reactivity make it an attractive candidate for industrial applications.

Scientific Research Applications

Synthesis and Chemical Applications

  • Methyl 3,3-dimethoxypropionate has been synthesized through the oxidation of acrylic acid by oxygen in methanol, catalyzed by PdCl2/CuCl2. This process achieved a high conversion rate and selectivity for methyl 3,3-dimethoxypropionate at specific temperatures and pressures (Wang, Li, & Zhou, 2005).
  • It plays a role in the preparation of methyl esters, acting as an intermediate in the esterification process of acids with methanol (Radin, Hajra, & Akahori, 1960).
  • Methyl 3,3-dimethoxypropionate is utilized in the synthesis of complex organic compounds, such as 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoates, showing its versatility in organic chemistry (Berzosa, Pettersson, Teixidó, & Borrell, 2011).
  • It is also used in the practical synthesis of 3-indolyl α,β-unsaturated carbonyl compounds, which have various applications in chemical research (Wang & Ikemoto, 2005).

Industrial and Environmental Applications

Biological and Medical Research

Safety And Hazards

Methyl 3,3-dimethoxypropionate is a combustible liquid . It may cause skin corrosion/irritation and serious eye damage/eye irritation . It may also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system . Safety measures include wearing protective gloves/protective clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

methyl 3,3-dimethoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-8-5(7)4-6(9-2)10-3/h6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCVPMKCDDNUCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40225230
Record name Methyl 3,3-dimethoxypropionate
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,3-dimethoxypropionate

CAS RN

7424-91-1
Record name Methyl 3,3-dimethoxypropionate
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Record name Methyl 3,3-dimethoxypropionate
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Record name 7424-91-1
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Record name Methyl 3,3-dimethoxypropionate
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Record name Methyl 3,3-dimethoxypropionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
92
Citations
K Wang, WS Li, XP Zhou - Catalysis letters, 2005 - Springer
Methyl 3,3-dimethoxypropionate was prepared via the oxidation of acrylic acid by oxygen in methanol over PdCl 2 /CuCl 2 catalyst. An acrylic acid conversion of 95.2% with a methyl 3,3-…
Number of citations: 3 link.springer.com
W Wang, T Ikemoto - Tetrahedron letters, 2005 - Elsevier
An acid-catalyzed practical synthesis of 3-indolyl α,β-unsaturated carbonyl compounds using methyl 3-methoxyacrylate, methyl 3,3-dimethoxypropionate, or 1,1-dimethoxy-3-butanone …
Number of citations: 19 www.sciencedirect.com
X Berzosa, S Pettersson, J Teixidó, JI Borrell - Molecular diversity, 2011 - Springer
The synthesis of dimethyl 2-(methoxymethylene) pentanedioates by an unusual Michael addition of 3,3-dimethoxypropionate to α, β-unsaturated esters is described. These new …
Number of citations: 3 link.springer.com
C Zaugg, G Schmidt, S Abele - Organic Process Research & …, 2017 - ACS Publications
A practical and scalable synthesis of halo quinolin-2(1H)-ones is presented. The heterocycles are easily accessed from inexpensive halo anilines in a two-step sequence. The anilines …
Number of citations: 12 pubs.acs.org
J Liu, Z Du, Y Yang, T Lu, F Lu, J Xu - ChemSusChem, 2012 - Wiley Online Library
If you′ ve got it, use it: Malic acid is converted into dimethyl malonate by a direct, one-pot process. The process is cyanide-and halide-free. Phosphovanadomolybdates serve as …
MR Harnden, LJ Jennings, A Parkin - Journal of the Chemical Society …, 1990 - pubs.rsc.org
Syntheses of 1-(3-hydroxypropoxy), 1-[3-hydroxy-2-(hydroxymethyl)propoxy], 1-(2,3-dihydroxypropoxy), and 1-(3,4-dihydroxybutoxy) derivatives of thymine (1a–d) and uracil (2a–d) are …
Number of citations: 5 pubs.rsc.org
LF Tietze, C Schneider - The Journal of Organic Chemistry, 1991 - ACS Publications
(-)-Talaromycin B was formed in an overall yield of 5% in nine steps via a hetero Diels-Alder reaction of the exocyclic vinyl ether 3 and methyl O-benzoyldiformylacetate (4) as the key …
Number of citations: 1 pubs.acs.org
M Limbach, S Dalai, A de Meijere - Advanced Synthesis & …, 2004 - Wiley Online Library
A well reproducible and inexpensive preparation of the cyclopropylideneacetates 2–4 has been developed. The key intermediate 2‐(1′‐mesyloxycyclopropyl)acetic acid (8), produced …
Number of citations: 41 onlinelibrary.wiley.com
M Lounasmaa, P Hanhinen, R Jokela - Tetrahedron, 1995 - Elsevier
The Claisen orthoester rearrangement utilizing allylic alcohol 1 (or 2) and trimethyl 3-methoxyortbopropionate 13a leads to Z-isositsirikine derivatives 21a–22a (or 23a–24a) possessing …
Number of citations: 13 www.sciencedirect.com
S Torii, T Inokuchi, M Kubota - The Journal of Organic Chemistry, 1985 - ACS Publications
0 Method A: heating at reflux in benzene with a catalytic amount of p-TsOH. Method B: treatment with an electrogenerated acid (EG acid) in MeOH at room temperature. 6 The product is …
Number of citations: 19 pubs.acs.org

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